3,3-Diphenylpropionic acid
Overview
Description
3,3-Diphenylpropionic acid is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of two phenyl groups attached to the third carbon of a propionic acid chain. This compound appears as a white to light yellow crystalline powder and is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diphenylpropionic acid can be synthesized through the Friedel-Crafts alkylation of benzene with cinnamic acid in the presence of anhydrous aluminum chloride. The reaction proceeds as follows: [ \text{Cinnamic acid} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylpropanol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
3,3-Diphenylpropionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs used to treat conditions such as coronary heart disease and muscle spasms.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Mechanism of Action
The mechanism of action of 3,3-Diphenylpropionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to altered metabolic pathways. For example, it is known to inhibit steroid 5α-reductase, which plays a role in the metabolism of steroids. This inhibition can affect various physiological processes, including hormone regulation .
Comparison with Similar Compounds
- 2-Phenylpropionic acid
- 2,2-Diphenylpropionic acid
- 3-Phenylpropionic acid
- Hydrocinnamic acid
Comparison: 3,3-Diphenylpropionic acid is unique due to the presence of two phenyl groups on the third carbon of the propionic acid chain. This structural feature imparts distinct chemical and physical properties, such as higher melting point and specific reactivity patterns, compared to its analogs. For instance, 2-Phenylpropionic acid and 3-Phenylpropionic acid have only one phenyl group, which affects their reactivity and applications .
Properties
IUPAC Name |
3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQGAPWJKAYCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060554 | |
Record name | 3,3-Diphenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-83-7 | |
Record name | Diphenylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diphenylpropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diphenylpropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6797 | |
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Record name | Benzenepropanoic acid, .beta.-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3-Diphenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diphenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.206 | |
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Record name | 3,3-Diphenylpropionic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N5P6K2EGB | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmaceutical application of 3,3-Diphenylpropionic acid and its derivatives?
A1: this compound serves as a key building block for synthesizing various pharmaceutical compounds, notably endothelin receptor antagonists. For example, Ambrisentan, a medication for pulmonary arterial hypertension, is synthesized using this compound as a starting material [, , ].
Q2: How is the enantiomeric purity of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, a derivative of this compound, determined?
A2: High-performance liquid chromatography (HPLC) using a chiral stationary phase is an effective method for separating and quantifying the enantiomers of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid []. This method is crucial for ensuring the purity of the desired enantiomer, which is essential for pharmaceutical applications.
Q3: Can you elaborate on the synthesis of Ambrisentan using this compound as a precursor?
A3: Ambrisentan synthesis starts with benzophenone, which undergoes a series of reactions, including Darzens condensation, methanolysis, and hydrolysis, to yield 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid []. This intermediate is then resolved to obtain the (S)-enantiomer. Finally, a nucleophilic substitution reaction with 4,6-dimethyl-2-methylsulfonyl pyrimidine yields Ambrisentan [, ].
Q4: How does the structure of this compound derivatives affect their activity as thrombin inhibitors?
A4: Research indicates that modifications to the 3-position of the propionic acid moiety in this compound derivatives significantly influence their potency as thrombin inhibitors []. The nature of substituents at this position can impact the overall physicochemical properties of the molecule, affecting binding affinity and in vivo efficacy [].
Q5: Are there any reported methods for analyzing 3-cyano-3,3-diphenylpropionic acid, a metabolite of the analgesic bezitramide?
A5: A sensitive gas chromatographic method with nitrogen-phosphorus detection has been developed to quantify 3-cyano-3,3-diphenylpropionic acid in urine []. This method utilizes an internal standard and involves extraction from hydrolyzed urine followed by derivatization before gas chromatographic analysis [].
Q6: Have any studies investigated the antioxidant properties of this compound derivatives?
A6: Yes, research has demonstrated that certain this compound derivatives, specifically diphenylpropionamide derivatives, exhibit antioxidant activity in vitro [, ]. These compounds were synthesized via direct condensation of 2,2- or this compound with various amines and were found to scavenge ABTS radicals, suggesting potential antioxidant properties [, ].
Q7: Has a new crystal form of Ambrisentan been reported, and if so, what are its characteristics?
A7: Yes, a new crystal form of Ambrisentan, characterized by its X-ray powder diffraction pattern, nuclear magnetic resonance spectra, and differential scanning calorimetry curve, has been reported []. This finding could have implications for the drug's stability, solubility, and manufacturing process [].
Q8: Have any computational studies been conducted on this compound derivatives?
A8: While specific details are limited, research suggests that QSAR (Quantitative Structure-Activity Relationship) analysis has been applied to diphenylpropionamide derivatives, likely involving computational modeling []. QSAR studies aim to correlate the chemical structure of compounds with their biological activity, aiding in the design of new and improved drugs.
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